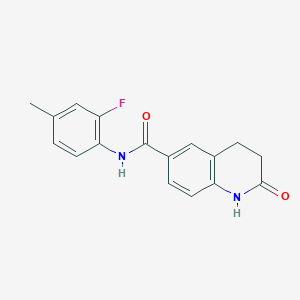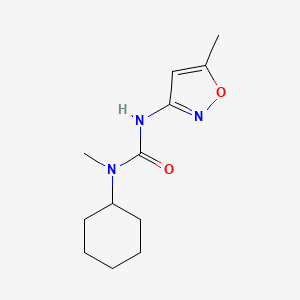
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as fluoroquinolone and belongs to the class of antibiotics that are used to treat bacterial infections.
作用机制
The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves the inhibition of bacterial DNA synthesis by targeting the bacterial DNA gyrase and topoisomerase IV enzymes. This leads to the disruption of bacterial DNA replication and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been found to have several biochemical and physiological effects, including:
1. Inhibition of bacterial DNA synthesis
2. Disruption of bacterial cell membrane integrity
3. Inhibition of bacterial cell division
4. Induction of apoptosis in cancer cells
实验室实验的优点和局限性
Some of the advantages and limitations of using N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide in lab experiments include:
Advantages:
1. Potent antibacterial and antifungal activity
2. Potential anticancer activity
3. Well-studied mechanism of action
Limitations:
1. Limited solubility in water
2. Potential toxicity in high doses
3. Limited availability and high cost
未来方向
There are several potential future directions for the research and development of N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, including:
1. Development of novel derivatives with improved pharmacological properties
2. Investigation of the compound's potential as a broad-spectrum antiviral agent
3. Exploration of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease
4. Investigation of the compound's potential as a tool for studying bacterial DNA replication and cell division mechanisms.
In conclusion, N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has potent antibacterial, antifungal, and anticancer activity, and its mechanism of action has been well-studied. Despite some limitations, this compound has several potential future directions for research and development, and its continued study may lead to the development of novel therapeutic agents for various diseases.
合成方法
The synthesis of N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves the reaction of 2-amino-4-fluoro-5-methylbenzoic acid with ethyl oxalyl chloride to form ethyl 2-(2-fluoro-4-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate. This intermediate compound is then treated with ammonia to obtain the final product, N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide.
科学研究应用
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the key areas where this compound has been studied include:
1. Antibacterial activity: N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been found to exhibit potent antibacterial activity against a wide range of bacterial strains, including both gram-positive and gram-negative bacteria.
2. Antifungal activity: In addition to its antibacterial activity, this compound has also been found to exhibit antifungal activity against various fungal strains.
3. Anticancer activity: Several studies have reported that N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has potential anticancer activity against various types of cancer cells.
属性
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-2-5-15(13(18)8-10)20-17(22)12-3-6-14-11(9-12)4-7-16(21)19-14/h2-3,5-6,8-9H,4,7H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMBULWXIZQVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)CC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)
![ethyl 4-[2-(difluoromethoxy)phenyl]-6-[(4-methoxycarbonylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455772.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)

![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)

![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)
![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)
![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)